molecular formula C11H7NO5 B078095 5-(3-nitrophenyl)furan-2-carboxylic Acid CAS No. 13130-13-7

5-(3-nitrophenyl)furan-2-carboxylic Acid

Cat. No.: B078095
CAS No.: 13130-13-7
M. Wt: 233.18 g/mol
InChI Key: XWQLGLUTQIKSAJ-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring substituted with a nitrophenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid typically involves the nitration of phenylfuran derivatives followed by carboxylation. One common method includes the bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C. This intermediate undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Nitrophenyl)furan-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Nitrophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group at the 3-position of the furan ring differentiates it from other similar compounds, influencing its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-(3-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQLGLUTQIKSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354591
Record name 5-(3-nitrophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13130-13-7
Record name 5-(3-nitrophenyl)furan-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Nitrophenyl)-2-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the solubility of 5-(3-nitrophenyl)furan-2-carboxylic acid in organic solvents relate to its melting point?

A1: Research suggests that this compound exhibits a correlation between its solubility at 298 K and its melting point. [, ] This implies that compounds with higher melting points tend to exhibit lower solubility in a given solvent at a constant temperature. This observed trend can be attributed to the stronger intermolecular forces present in compounds with higher melting points, making it more energetically demanding for the solvent molecules to overcome these forces and solvate the solute molecules.

Q2: What thermodynamic parameters were investigated to understand the dissolution process of this compound in propan-2-ol and ethyl acetate?

A2: The studies investigated the enthalpy and entropy of dissolution for this compound in both propan-2-ol [] and ethyl acetate. [] By analyzing the temperature dependence of solubility, researchers were able to calculate these thermodynamic parameters. Further calculations, incorporating the enthalpy and entropy of melting extrapolated to 298 K, provided insights into the enthalpy and entropy of mixing. These parameters are essential for understanding the energy changes associated with the dissolution process and the degree of disorder within the resulting solutions.

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